molecular formula C19H26N2O B1261803 Goniomitine

Goniomitine

Cat. No. B1261803
M. Wt: 298.4 g/mol
InChI Key: CGWKMDYVWRDDRF-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Goniomitine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Structural Analysis

Goniomitine, an indole alkaloid isolated from Gonioma malagasy, has been structurally analyzed, revealing its complex chemical nature. The structure was inferred from MS, 1H, 13C NMR spectral data, and a biogenetic scheme was proposed for its formation (Randriambola et al., 1987).

Synthetic Approaches

Several studies have explored synthetic approaches towards goniomitine. One study investigated a synthetic route inspired by biogenetic hypotheses, involving a reductive cyclization under basic conditions (Hashimoto & Husson, 1988). Another highlighted the first application of a formal [3 + 2] cycloaddition between a highly functionalized nitrile and a donor-acceptor cyclopropane, demonstrating the efficiency of microwave reactors in improving reaction times (Morales & Pagenkopf, 2008).

Novel Catalytic Processes

Research has also focused on novel catalytic processes in the synthesis of goniomitine. One study utilized palladium-catalyzed decarboxylative vinylation, followed by an integrated oxidation/reduction/cyclization process, highlighting its high degree of chemo-, regio-, and diastereo-selectivities (Xu, Wang, & Zhu, 2013).

Enantiocontrolled Synthesis

Enantiocontrolled synthesis of goniomitine has been achieved, starting from different chiral synthons. This has established the absolute stereochemistry of goniomitine, contributing significantly to our understanding of its molecular structure (Takano, Sato, Inomata, & Ogasawara, 1991).

Application in Natural Product Synthesis

Goniomitine's synthesis methods have applications in natural product synthesis. A study achieved the total synthesis of (±)-goniomitine in six steps, employing a radical translocation reaction to build the indole architecture, demonstrating a convergent strategy useful in synthesizing other natural products (Vellucci & Beaudry, 2015).

Biomimetic Semisynthesis

Biomimetic semisynthesis of goniomitine has been explored, starting from vincadifformine. This approach provided insights into the antiproliferative effects of both natural and unnatural goniomitine enantiomers (Lewin, Bernadat, Aubert, & Cresteil, 2013).

Bio-Inspired Synthetic Strategies

Bio-inspired synthetic strategies have been developed for goniomitine, involving one-pot reactions and demonstrating remarkable synthetic efficiency. This approach facilitated the asymmetric total synthesis of (-)-goniomitine from basic cyclopentanone (Li, Cheng, Jiang, Yang, & Zu, 2017).

Scalable Synthesis

A scalable enantioselective synthesis of (-)-goniomitine has been developed, using iridium-catalyzed asymmetric hydrogenation. This method, starting from commercially available materials, is efficient and scalable, offering potential for synthesizing other related natural products (Bin, Wang, Yang, Yang, Xie, & Zhou, 2019).

properties

Product Name

Goniomitine

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-[(4aR,12aS)-4a-ethyl-2,3,4,5,6,12a-hexahydro-1H-indolo[1,2-a][1,8]naphthyridin-7-yl]ethanol

InChI

InChI=1S/C19H26N2O/c1-2-19-10-5-12-20-18(19)21-16-7-4-3-6-14(16)15(9-13-22)17(21)8-11-19/h3-4,6-7,18,20,22H,2,5,8-13H2,1H3/t18-,19+/m0/s1

InChI Key

CGWKMDYVWRDDRF-RBUKOAKNSA-N

Isomeric SMILES

CC[C@]12CCCN[C@H]1N3C(=C(C4=CC=CC=C43)CCO)CC2

Canonical SMILES

CCC12CCCNC1N3C(=C(C4=CC=CC=C43)CCO)CC2

synonyms

goniomitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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